molecular formula C12H12N2OS B1331613 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone CAS No. 27784-55-0

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone

Cat. No. B1331613
CAS RN: 27784-55-0
M. Wt: 232.3 g/mol
InChI Key: ATVWSZHDXNJBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities and potential use as pharmaceuticals. The presence of the cyclopropyl group and the sulfanyl substituent in the compound suggests that it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related benzimidazole compounds has been reported in the literature. For instance, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involved a reduction process using Pd/C in a hydrogen atmosphere, followed by purification steps including column chromatography and recrystallization from isopropanol . Although the specific synthesis of "2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone" is not detailed in the provided papers, similar methods could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be confirmed using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined using X-ray crystallography, which confirmed the predicted structure from chemical and spectral analysis . The benzimidazole ring system is typically planar, and the substituents can influence the overall conformation of the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The paper on the synthesis of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity, describes the use of chemoenzymatic routes and kinetic resolution to obtain enantiomerically enriched products . These methods could be relevant for the synthesis and modification of "2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone" to explore its potential as a pharmaceutical compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. The crystal structure analysis provides insights into the molecular geometry, which can affect properties such as solubility, melting point, and reactivity. The presence of a cyclopropyl group and a sulfanyl substituent in "2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone" would likely influence these properties, although specific data on this compound is not provided in the papers. The related compound with a cyclohexenyl and propynyl substituent was characterized using IR, NMR, HRMS, and single-crystal X-ray diffraction, which are standard techniques for determining physical and chemical properties .

Scientific Research Applications

Anti-Helicobacter pylori Agents

A study explored the synthesis of a series of compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, revealing potent and selective activities against Helicobacter pylori. The compound displayed low minimal inhibition concentration values against clinically relevant H. pylori strains and was less active against other microorganisms, suggesting its potential as an anti-H. pylori agent (Carcanague et al., 2002).

Antibacterial and Antifungal Agents

A novel series of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. The study highlights the potential of these compounds as antimicrobial agents (Devi et al., 2022).

Novel Synthetic Method

A novel synthetic method for 1-Cyclopropylethanone was introduced, starting with the synthesis of 2-Cyclopropylbenzimidazole and leading to the creation of unreported compounds. This method highlights the innovative approach in synthesizing derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone (Wu Xiang, 2007).

Biological Agents

Derivatives of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activity against various microbial strains. The compounds displayed good inhibition efficacy, highlighting their potential as biological agents (Nagaraja et al., 2020).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11(8-5-6-8)7-16-12-13-9-3-1-2-4-10(9)14-12/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWSZHDXNJBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350686
Record name 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone

CAS RN

27784-55-0
Record name 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.